molecular formula C7H15NO B13608211 5-(Dimethylamino)pentanal

5-(Dimethylamino)pentanal

Katalognummer: B13608211
Molekulargewicht: 129.20 g/mol
InChI-Schlüssel: HUVMQWKJKJCKKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Dimethylamino)pentanal is an organic compound with the molecular formula C7H15NO. It is a derivative of pentanal, where the fifth carbon atom is substituted with a dimethylamino group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-(Dimethylamino)pentanal can be synthesized through several methods. One common approach involves the reaction of pentanal with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:

Pentanal+Dimethylamine5-(Dimethylamino)pentanal\text{Pentanal} + \text{Dimethylamine} \rightarrow 5\text{-(Dimethylamino)pentanal} Pentanal+Dimethylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Dimethylamino)pentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(Dimethylamino)pentanal has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: It is used in studies related to enzyme interactions and metabolic pathways.

    Industrial Applications: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-(Dimethylamino)pentanal involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. Additionally, the aldehyde group can form Schiff bases with amines, leading to the formation of imines. These interactions can affect biological pathways and enzyme activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pentanal: A simple aldehyde with a similar structure but lacking the dimethylamino group.

    5-(Dimethylamino)pentanoic acid: The oxidized form of 5-(Dimethylamino)pentanal.

    5-(Dimethylamino)pentanol: The reduced form of this compound.

Uniqueness

This compound is unique due to the presence of both an aldehyde group and a dimethylamino group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry .

Eigenschaften

Molekularformel

C7H15NO

Molekulargewicht

129.20 g/mol

IUPAC-Name

5-(dimethylamino)pentanal

InChI

InChI=1S/C7H15NO/c1-8(2)6-4-3-5-7-9/h7H,3-6H2,1-2H3

InChI-Schlüssel

HUVMQWKJKJCKKT-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.